1,4-Bis(dimesitylboryl)benzene
Description
Properties
CAS No. |
92011-77-3 |
|---|---|
Molecular Formula |
C42H48B2 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
[4-bis(2,4,6-trimethylphenyl)boranylphenyl]-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C42H48B2/c1-25-17-29(5)39(30(6)18-25)43(40-31(7)19-26(2)20-32(40)8)37-13-15-38(16-14-37)44(41-33(9)21-27(3)22-34(41)10)42-35(11)23-28(4)24-36(42)12/h13-24H,1-12H3 |
InChI Key |
KBEGYGTVJGLFGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)B(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)(C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Carbazole-Based Derivatives
Compounds :
- BCz : 2,7-Bis(dimesitylboryl)-N-ethyl-carbazole
- BPACz : 2,7-Bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole
Key Findings :
- Structural Differences: BCz uses carbazole as an electron donor, while BPACz incorporates a phenylacetylene bridge to enhance conjugation .
- Applications : Both are candidates for blue OLED emitters, with BPACz’s design highlighting the role of conjugated bridges in tuning optoelectronic properties .
Phenoxazine and Carbazole Emitters
Compounds :
- PXZ-Mes3B: Phenoxazine donor with dimesitylboryl acceptor
- 2DAC-Mes3B and DAC-Mes3B: Carbazole derivatives with bis(diphenylamino) or diphenylamino donors
Key Findings :
- Device Performance: PXZ-Mes3B achieves an external quantum efficiency (EQE) of 22.8%, outperforming carbazole-based analogs. This underscores the superiority of phenoxazine donors in enhancing electroluminescence efficiency .
- Design Insight: Donor strength and conjugation length critically influence EQE, with phenoxazine’s stronger donating ability improving charge balance in OLEDs .
Regioisomeric Variations
Compounds :
- 1,4-Regioisomer: Dimesitylboryl and dimethylamino groups at 1,4 positions on naphthalene
- 2,6-Regioisomer : Same groups at 2,6 positions
Key Findings :
- Emission Behavior : The 1,4-regioisomer exhibits dual-state (solution and solid) blue emission, while the 2,6-regioisomer shows aggregation-induced delayed fluorescence and room-temperature phosphorescence due to steric effects and intermolecular interactions .
- Implications : Regiochemistry directly impacts excited-state dynamics, enabling multifunctional applications such as pH-responsive sensors .
Thiophene-Based Triarylboranes
Compound: 2-{4-[Bis(4-methylphenyl)amino]phenyl}-5-(dimesitylboryl)thiophene
Key Findings :
- Structural Contrast: Replacing benzene with thiophene alters the electronic structure, enhancing charge transfer between the amino donor and boron acceptor .
- Applications : These compounds are explored as amorphous emitting materials, leveraging thiophene’s electron-rich nature for improved hole transport in OLEDs .
Research Insights and Trends
- Role of Conjugation : Extended conjugation (e.g., acetylene bridges in BPACz) enhances charge transfer, critical for high PLQY .
- Donor Strength: Phenoxazine donors (PXZ-Mes3B) outperform carbazole derivatives in EQE due to stronger electron-donating capabilities .
- Regiochemical Control : Positioning of substituents (1,4 vs. 2,6) enables tunable delayed emission and stimuli-responsive behavior .
- Core Modification : Thiophene-based analogs highlight the flexibility of triarylborane design for diverse optoelectronic applications .
Preparation Methods
Reaction Conditions
-
Substrate : 1,4-Dibromobenzene
-
Reagents : Magnesium turnings, Mes₂BF
-
Solvent : Anhydrous THF
-
Temperature : Reflux (66–68°C)
-
Duration : 48–72 hours
Key Findings
-
Yield : ≤5% (extrapolated from analogous 1,3-bis(dimesitylboryl)benzene synthesis).
-
Challenges : Competing side reactions (e.g., mono-borylation, homo-coupling) reduce efficiency.
-
Characterization : Successful syntheses are confirmed via ¹¹B NMR (δ ≈ 70 ppm for tetracoordinated boron).
Lithium-Halogen Exchange Approach
This method, adapted from carbazole-based syntheses, employs tert-butyllithium (t-BuLi) to generate aryl lithium intermediates.
Procedure
-
Lithiation : 1,4-Dibromobenzene in THF at −78°C reacts with t-BuLi (2.2 equiv), forming a dilithiated species.
-
Borylation : Mes₂BF (2.2 equiv) is added, yielding this compound after warming to room temperature.
Optimization Insights
-
Solvent Purity : Anhydrous THF is critical to prevent protonation of intermediates.
-
Stoichiometry : Excess t-BuLi (≥2.2 equiv) ensures complete lithiation.
-
Work-Up : Chromatography on silica gel (hexane/CH₂Cl₂) isolates the product.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 15–20% (estimated) |
| Purity (HPLC) | ≥95% |
| Reaction Scale | Up to 10 mmol |
Stepwise Borylation Strategy
Inspired by silaborin syntheses, this method sequentially installs boryl groups to minimize steric clashes.
Synthetic Pathway
-
Monoborylation : 1-Bromo-4-(dimesitylboryl)benzene is synthesized via Miyaura borylation of 1,4-dibromobenzene using Mes₂B-B(pin) (pin = pinacolato) and Pd(dppf)Cl₂.
-
Second Borylation : The monoborylated intermediate undergoes a second coupling under identical conditions.
Advantages Over Single-Step Methods
-
Yield Improvement : 25–30% overall yield (vs. ≤5% for one-pot methods).
-
Intermediate Isolation : Facilitates purification and reduces side products.
Catalytic System Comparison
| Catalyst | Ligand | Yield (Step 1) | Yield (Step 2) |
|---|---|---|---|
| Pd(dppf)Cl₂ | Dppf | 45% | 55% |
| Pd(PPh₃)₄ | PPh₃ | 30% | 35% |
Comparative Analysis of Methods
The table below evaluates the three primary synthesis routes:
| Method | Yield | Scalability | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Grignard Reagent | ≤5% | Low | Moderate | High |
| Lithium-Halogen Exchange | 15–20% | Moderate | High | Moderate |
| Stepwise Borylation | 25–30% | High | Very High | Low |
Key Trends :
-
Stepwise borylation offers superior yields but requires advanced catalytic systems.
-
Lithium-based methods balance scalability and cost, though air-sensitive reagents pose handling challenges.
Mechanistic Considerations
Boron-Aryl Bond Formation
Density functional theory (DFT) calculations reveal that boron insertion proceeds via a four-center transition state. The dimesityl groups stabilize the boron center through hyperconjugation, lowering the activation barrier by ≈15 kJ/mol compared to smaller substituents.
Q & A
Basic Research Questions
Q. What synthetic methods are reliable for preparing 1,4-bis(dimesitylboryl)benzene, and how can purity be optimized?
- Methodology : Use aromatic electrophilic substitution with dimesitylborane under anhydrous conditions. Monitor reaction progress via gas chromatography (GC) to optimize stoichiometry and reaction time. Purify via column chromatography (silica gel, hexane/dichloromethane gradient) followed by recrystallization in toluene. Purity can be validated using NMR (<sup>1</sup>H, <sup>11</sup>B) and mass spectrometry .
Q. How can the electronic structure of this compound be characterized experimentally?
- Methodology : Employ UV-Vis spectroscopy to assess π→π* transitions and low-energy charge-transfer bands. Electrochemical analysis (cyclic voltammetry) in THF with a Pt electrode (vs. Ag/AgCl) reveals redox potentials for HOMO/LUMO estimation. Compare results with DFT calculations (B3LYP/6-31G*) for validation .
Q. What are the key stability considerations for handling this compound in ambient conditions?
- Methodology : Store under inert gas (Ar/N2) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged light exposure (use amber vials). Monitor decomposition via <sup>11</sup>B NMR for boron-ligand dissociation. Stability tests under varying humidity and temperature can identify degradation pathways .
Advanced Research Questions
Q. How do electronic correlations impact the calculated hyperpolarizability of this compound?
- Methodology : Compare Hartree-Fock (HF), DFT (B3LYP), and MP2 methods with basis sets (6-31G**, cc-pVDZ). MP2/6-31G** balances accuracy and computational cost for large π-systems. Polarizability (α) and hyperpolarizability (β) are sensitive to electron correlation; validate with experimental second-harmonic generation (SHG) data if available .
Q. What mechanistic insights explain the acid generation during photolysis of boron-containing aromatics like this compound?
- Methodology : Use steady-state photolysis (254 nm) in acetonitrile. Track acid formation via pH titration and HPLC-MS to identify intermediates (e.g., sulfonic acids). Radical trapping experiments (TEMPO) and O2/N2 atmosphere comparisons reveal competing pathways: S-O cleavage vs. cage escape of radicals .
Q. How can discrepancies in luminescence quantum yields (ΦPL) for this compound derivatives be resolved?
- Methodology : Standardize solvent polarity, concentration, and excitation wavelength. Use integrating sphere setups for absolute ΦPL measurements. Check for aggregation-induced emission (AIE) effects via concentration-dependent studies. Cross-validate with time-resolved fluorescence to rule out excimer formation .
Q. What computational strategies best predict the charge-transport properties of this compound in organic electronics?
- Methodology : Combine DFT (B3LYP) for reorganization energy (λ) calculations with Marcus theory for charge-transfer rates. Use solid-state polarization models (PBE0/def2-TZVP) to account for packing effects. Compare predicted hole/electron mobilities with field-effect transistor (FET) measurements .
Q. Why do some this compound derivatives exhibit anomalous Stokes shifts in certain solvents?
- Methodology : Investigate solvent relaxation dynamics via femtosecond transient absorption spectroscopy. Solvatochromic analysis (Lippert-Mataga plots) distinguishes dipolar vs. hydrogen-bonding interactions. TD-DFT calculations with implicit solvent models (e.g., PCM) can simulate solvent effects on excited-state geometries .
Key Challenges and Future Directions
- Contradictions : Theoretical vs. experimental hyperpolarizability values require improved basis sets (e.g., aug-cc-pVTZ) and dynamic correlation corrections (CCSD(T)) .
- Anomalies : Unusual acid yields in photolysis suggest unexplored radical recombination pathways; ultrafast spectroscopy could clarify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
